エストラン, 1,6-ヘキサンジアミン誘導体

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

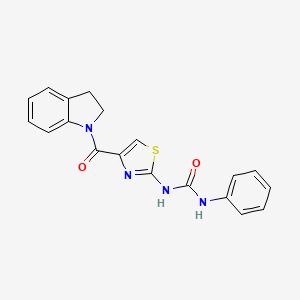

Hexamethylenediamine or hexane-1,6-diamine, is the organic compound with the formula H2N(CH2)6NH2 . It is produced by the hydrogenation of adiponitrile . The hydrogenation is conducted on molten adiponitrile diluted with ammonia .Molecular Structure Analysis

The molecular formula of Estrane, 1,6-hexanediamine deriv. is C25H40N2O. The molecular weight is 384.608. The structure of 1,6-Hexanediamine is CHN with an average mass of 116.205 Da and a Monoisotopic mass of 116.131348 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,6-Hexanediamine, from which Estrane, 1,6-hexanediamine deriv. is derived, include a melting point of 39 to 42 °C, a boiling point of 204.6 °C, and solubility in water of 490 g L−1 .科学的研究の応用

- 研究者は、バイオベースポリアミドの合成における1,6-ヘキサンジアミン(HAD)の使用を検討してきました。たとえば、ある研究では、PA10T/6Tとして知られる半芳香族ポリアミドへのHADの添加について調査されました。 HADとPA10T/6Tの共重合により、熱安定性の向上、融点の調整、機械的特性の強化が実現しました .

- 研究者は、偏光顕微鏡(POM)やX線回折(XRD)などの技術を用いて、HADを添加したPA10T/6Tの結晶化挙動を調べてきました。 興味深いことに、HADの添加はPA10Tの結晶構造を大幅に変えることはなく、既存のポリマーマトリックスとの適合性を示しています .

- PA10T/6Tの機械的特性は、HAD含有量の増加に伴い大幅に向上しました。曲げ弾性率や引張強さなどのパラメーターは、著しい改善を示しました。 この調整可能性により、特定の要件に合わせて材料を調整することができます .

- PA10T/6Tに関する研究は、植物由来の半芳香族コポリアミドを調製するためのアプローチを示しています。 これらの材料は、優れた加工性能、より広い加工温度範囲、優れた総合的な特性を示しています .

- 別の文脈では、1,6-ヘキサンジアミンは官能化され、環境用途に使用されてきました。研究者は、1,6-ヘキサンジアミンで修飾された磁性キトサンマイクロカプセルを合成しました。 これらのマイクロカプセルは、廃水から有毒な六価クロム(Cr(VI))を効率的に除去しました .

バイオベースポリアミドおよびコポリアミド

結晶化挙動の研究

調整可能な機械的特性

植物由来のコポリアミド

廃水からのクロム除去

要約すると、1,6-ヘキサンジアミン誘導体は、材料科学から環境保護まで、さまざまな分野で有望です。その汎用性と独自の特性は、さらなる研究と応用に魅力的な対象となっています。 🌱🔬🚀 .

Safety and Hazards

1,6-Hexanediamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用機序

Target of Action

The primary target of Estrane, 1,6-hexanediamine deriv., also known as N1-((8R,9S,13S,14S,17S)-3-methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)hexane-1,6-diamine, is likely to be estrogen receptors . These receptors are found in various tissues, including female organs, breasts, hypothalamus, and pituitary .

Mode of Action

The compound enters the cells of responsive tissues where it interacts with estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes .

Biochemical Pathways

The compound is likely involved in the estrogenic pathway. It is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .

Pharmacokinetics

It is known that estrogens like estrone are primarily produced in the ovaries and peripheral tissues . They are metabolized in the liver and excreted in the urine and feces .

Result of Action

The interaction of the compound with estrogen receptors leads to a series of cellular and molecular changes. These changes include the regulation of gene expression, which can influence various physiological processes such as the menstrual cycle, bone density, and cardiovascular health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as diet, lifestyle, and overall health can affect the body’s estrogen levels and the compound’s effectiveness . Additionally, certain medications and substances can interact with estrogens, potentially altering their effects .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions

Cellular Effects

“Estrane, 1,6-hexanediamine deriv.” may have significant effects on various types of cells and cellular processes . It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of “Estrane, 1,6-hexanediamine derivIt is hypothesized that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of “Estrane, 1,6-hexanediamine deriv.” may vary with different dosages in animal models . Some studies suggest that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses

Metabolic Pathways

The metabolic pathways that “Estrane, 1,6-hexanediamine derivIt is possible that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, potentially influencing its localization or accumulation within cells

Subcellular Localization

The subcellular localization of “Estrane, 1,6-hexanediamine derivIt is possible that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

特性

IUPAC Name |

N'-[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hexane-1,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O/c1-25-14-13-21-20-10-8-19(28-2)17-18(20)7-9-22(21)23(25)11-12-24(25)27-16-6-4-3-5-15-26/h8,10,17,21-24,27H,3-7,9,11-16,26H2,1-2H3/t21-,22-,23+,24+,25+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUWYMCIIBQTQB-VAFBSOEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2NCCCCCCN)CCC4=C3C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN)CCC4=C3C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2530312.png)

![4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2530314.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2530318.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2530321.png)

![3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine](/img/structure/B2530322.png)

![4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2530324.png)

![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)

![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2530332.png)